Nitrofurantoin Sodium

Solubility Formulation Development Parenteral Delivery

Nitrofurantoin Sodium (CAS 54-87-5) is the essential water-soluble alkali metal salt of the nitrofuran antibiotic, specifically designed to overcome the aqueous solubility limitations of the free acid. This unique enablement profile is critical for parenteral administration, intravenous PK/PD studies, and cell-based assays requiring complete dissolution without organic co-solvents. Procuring this correct chemical form is non-negotiable for experimental validity and formulation reproducibility. Ensure your study integrity—choose the water-soluble sodium salt.

Molecular Formula C8H5N4NaO5
Molecular Weight 260.14 g/mol
CAS No. 54-87-5
Cat. No. B1242156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurantoin Sodium
CAS54-87-5
Molecular FormulaC8H5N4NaO5
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+;
InChIKeyAFDJQFFKYDCYIG-JSGFVSQVSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofurantoin Sodium (CAS 54-87-5): Procurement Specifications for Parenteral and Solubility-Critical R&D


Nitrofurantoin Sodium (CAS 54-87-5) is the water-soluble alkali metal salt of the nitrofuran antibiotic nitrofurantoin. It is a synthetic derivative of imidazolidinedione (hydantoin) that exerts antibacterial activity by inhibiting bacterial DNA, RNA, and cell wall protein synthesis [1]. Unlike its poorly soluble parent free acid, this sodium salt form is designed to overcome aqueous solubility limitations, thereby enabling parenteral administration and use in aqueous formulations for research and clinical applications [2]. Its primary mechanism of action involves activation by bacterial flavoproteins (nitrofuran reductase) to reactive intermediates that damage ribosomal proteins and DNA [1].

Why Nitrofurantoin Sodium Cannot Be Substituted with Nitrofurantoin Free Acid or Macrocrystals in Critical Workflows


Substitution of Nitrofurantoin Sodium (CAS 54-87-5) with nitrofurantoin free acid (CAS 67-20-9) or macrocrystalline forms is not scientifically equivalent and will compromise experimental outcomes or clinical utility. The free acid is practically insoluble in water (<0.01 g/100 mL at 19°C) and only sparingly soluble in physiologically acceptable media, precluding its use in aqueous parenteral formulations or in vitro studies requiring defined aqueous solubility [1]. Macrocrystalline nitrofurantoin exhibits deliberately slowed dissolution and absorption kinetics to improve oral tolerability, making it unsuitable for intravenous administration or for applications requiring rapid, complete dissolution [2]. The sodium salt overcomes these critical physicochemical barriers, providing a unique enablement profile that cannot be replicated by simply grinding or micronizing the free acid. Procurement of the correct chemical form is therefore essential to maintain experimental validity, formulation reproducibility, and regulatory compliance.

Quantitative Differentiation Evidence for Nitrofurantoin Sodium vs. Free Acid and Macrocrystals


Aqueous Solubility: Nitrofurantoin Sodium vs. Free Acid

Nitrofurantoin Sodium demonstrates at least a 100-fold improvement in aqueous solubility compared to nitrofurantoin free acid, a prerequisite for parenteral formulation. The free acid is reported as <0.01 g/100 mL (i.e., <100 μg/mL) in water at 19°C , while the sodium salt achieves clear solutions at ≥5 mg/mL (19.15 mM) in aqueous buffer systems . This solubility differential directly enables intravenous infusion and other parenteral applications.

Solubility Formulation Development Parenteral Delivery

Intravenous Pharmacokinetics: Nitrofurantoin Sodium Enables Parenteral Administration

Unlike nitrofurantoin free acid, which is limited to oral administration due to insolubility, Nitrofurantoin Sodium can be administered intravenously. In Sprague-Dawley rats, intravenous administration of Nitrofurantoin Sodium at 2 mg/kg yielded an AUC₀₋∞ of 91.5 μg/mL·min and a clearance (CL) of 22.7 mL/min/kg . These parameters define the in vivo exposure achievable with the sodium salt and are not attainable with the free acid or macrocrystalline forms.

Pharmacokinetics Intravenous Bioavailability

Biliary Excretion and Hydrocholeretic Effect: A Class-Defining Property of the Sodium Salt

Intravenous Nitrofurantoin Sodium induces a pronounced hydrocholeretic effect in dogs. At a dose of 3 mg/kg nitrofurantoin equivalent, the sodium salt produced a hydrocholeresis at least ten times greater than that observed with an equimolar intravenous dose of dehydrocholic acid sodium salt [1]. This effect is specific to the parenteral sodium salt form and is not a feature of oral nitrofurantoin administration.

Biliary Excretion Pharmacology In Vivo

Dissolution and Absorption Kinetics: Sodium Salt vs. Macrocrystals

Macrocrystalline nitrofurantoin is engineered for slower dissolution and prolonged gastrointestinal absorption to reduce emesis, with 25% of a dual-release capsule being macrocrystalline and the remaining 75% being monohydrate that forms a gel matrix [1]. This contrasts sharply with Nitrofurantoin Sodium, which is designed for rapid and complete dissolution in aqueous media, enabling immediate and predictable systemic availability upon parenteral administration [2].

Dissolution Absorption Formulation

Recommended R&D and Industrial Applications for Nitrofurantoin Sodium Based on Verifiable Evidence


Development and Manufacture of Parenteral Nitrofurantoin Formulations

Nitrofurantoin Sodium is the only chemical form of nitrofurantoin suitable for parenteral (intravenous) formulation due to its high aqueous solubility (≥5 mg/mL) compared to the practically insoluble free acid . This property is foundational for the production of sterile injectable products. Patent literature explicitly teaches the use of this sodium salt for preparing intravenous infusion solutions in isotonic saline or 5% dextrose [1].

Preclinical In Vivo Pharmacokinetic and Toxicology Studies

For accurate, dose-controlled in vivo studies (e.g., PK/PD, ADME, toxicology) in animal models, Nitrofurantoin Sodium is the preferred form. It enables intravenous administration, which provides 100% bioavailability and eliminates the confounding variables of oral absorption. Documented intravenous PK parameters in rats (AUC₀₋∞ = 91.5 μg/mL·min at 2 mg/kg) serve as a benchmark for experimental design and data interpretation .

In Vitro Assays Requiring Defined Aqueous Drug Concentrations

Many cell-based assays, enzyme inhibition studies, and antimicrobial susceptibility tests require the test compound to be fully dissolved in aqueous media to ensure precise and homogeneous exposure. Nitrofurantoin Sodium, with its verified water solubility of ≥5 mg/mL, eliminates the need for organic co-solvents (e.g., DMSO) that may introduce cytotoxicity or interfere with assay readouts . This is a critical advantage over the free acid.

Investigations into Hepatobiliary Drug Disposition and Hydrocholeresis

The unique, potent hydrocholeretic effect observed with intravenous Nitrofurantoin Sodium in dogs (≥10-fold greater than dehydrocholic acid) makes this compound a valuable tool for research into bile flow regulation, hepatobiliary transport mechanisms, and drug-induced liver effects [2]. This is a specific pharmacological signature of the parenterally administered sodium salt that is not shared by oral nitrofurantoin formulations.

Technical Documentation Hub

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